molecular formula C20H21F3N2 B11505970 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl-

1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl-

Cat. No.: B11505970
M. Wt: 346.4 g/mol
InChI Key: ZLVIPKYPRWKXLY-UHFFFAOYSA-N
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Description

4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE is a complex organic compound that combines the unique structural features of adamantane, phenyl, and pyrazole groups

Preparation Methods

The synthesis of 4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is introduced through reactions involving adamantane derivatives, such as 1-bromo-2-hydroxyadamantane.

    Pyrazole Ring Formation: The pyrazole ring is formed by reacting hydrazine derivatives with 1,3-diketones or β-keto esters.

    Final Coupling: The final step involves coupling the adamantane derivative with the pyrazole intermediate under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings, using reagents like halogens or alkylating agents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, while the pyrazole ring can interact with various biological targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar compounds to 4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE include other adamantane derivatives and pyrazole-based compounds. Some examples are:

    1-Adamantylamine: Known for its antiviral properties.

    5-Phenyl-1H-pyrazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Trifluoromethylated Pyrazoles: Studied for their potential as agrochemicals and pharmaceuticals.

The uniqueness of 4-(ADAMANTAN-1-YL)-5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE lies in its combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C20H21F3N2

Molecular Weight

346.4 g/mol

IUPAC Name

4-(1-adamantyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C20H21F3N2/c21-20(22,23)18-16(17(24-25-18)15-4-2-1-3-5-15)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14H,6-11H2,(H,24,25)

InChI Key

ZLVIPKYPRWKXLY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(NN=C4C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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